IRL 2500 is a synthetic peptide mimetic of the C-terminal tripeptide of endothelin-1. [] It is classified as a potent and selective endothelin ETB receptor antagonist. [, , , ] IRL 2500 serves as a valuable tool in scientific research for investigating the physiological and pathological roles of the endothelin ETB receptor. [, , , , , ]
While the provided literature doesn't detail the specific synthesis method for IRL 2500, it mentions the compound being "synthetically synthesized." [] This suggests a multi-step process likely involving peptide coupling reactions and protecting group strategies common in peptide chemistry.
The crystal structure of IRL 2500 in complex with the human ETB receptor has been solved at 2.7 Å resolution. [] This structural data reveals the specific interactions between IRL 2500 and the ETB receptor, including the insertion of its biphenyl group into the transmembrane core near D2.50, stabilizing the receptor in an inactive conformation. []
IRL 2500 acts as an inverse agonist for the ETB receptor. [] This means it binds to the receptor and stabilizes it in an inactive conformation, effectively reducing its basal activity. [] This contrasts with antagonists that simply block the binding of agonists without affecting the receptor's basal state. This inverse agonism is attributed to the specific interactions observed in the crystal structure with the human ETB receptor. []
The provided literature focuses primarily on the pharmacological properties of IRL 2500. Information regarding its physical and chemical properties like solubility, melting point, and spectral data is limited. One study notes improved aqueous solubility for analogs of IRL 2500, suggesting the parent compound might have solubility limitations. []
Differentiating ET Receptor Subtypes: IRL 2500 has been instrumental in differentiating responses mediated by ETA and ETB receptors in various tissues, including rat and rabbit aortas. [] By selectively antagonizing the ETB receptor, researchers can isolate and study the specific effects mediated by the ETA receptor.
Investigating Cardiovascular Effects: IRL 2500 has been used to explore the role of ETB receptors in regulating blood pressure and vascular tone. [, , , ] Studies utilizing IRL 2500 have revealed the complex interplay between ETA and ETB receptors in mediating the vascular effects of endothelin-1.
Studying Brain Edema: IRL 2500 has shown promise in preclinical models of brain edema, where it has been shown to reduce edema formation and blood-brain barrier disruption following cold injury in mice. [, ] These findings suggest a potential therapeutic avenue for targeting ETB receptors in conditions associated with brain edema.
Exploring Glutamate Release from Astrocytes: IRL 2500 has been used to investigate the role of ETB receptors in endothelin-induced glutamate release from astrocytes. [] This research suggests that ETB receptor activation contributes to glutamate efflux, highlighting its potential involvement in neurodegenerative diseases.
Investigating Adrenomedullin Secretion: IRL 2500 has been used to demonstrate the role of ETB receptors in the secretion of adrenomedullin, a vasodilatory and natriuretic peptide, from canine aortic endothelial cells. [] This finding highlights the intricate interplay between different vasoactive systems regulated by ETB receptors.
Unmasking ETB Receptor-Mediated Vasodilation: Studies employing IRL 2500 have revealed a sustained vasodilatory role of ETB receptors in the mesenteric and renal vasculature. [] This vasodilatory effect is usually masked by the dominant vasoconstrictor actions of ETA receptors.
Developing CO Poisoning Therapies: Research has explored the ability of IRL 2500 and its analogs to enhance the release of carbon monoxide (CO) from carboxyhemoglobin (COHb), potentially aiding in the treatment of CO poisoning. [] While IRL 2500 itself exhibits hemolytic activity, its analogs show improved characteristics.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6